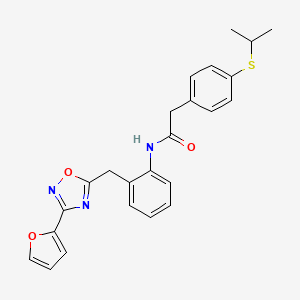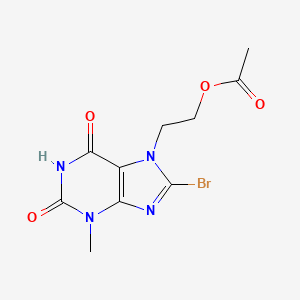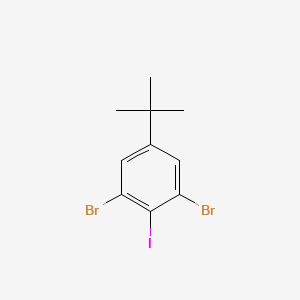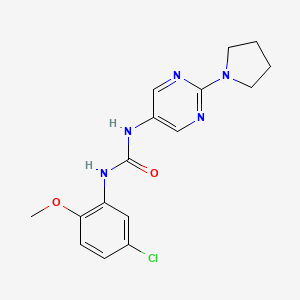
1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, and they are often designed and synthesized with the aid of computer-aided design to optimize their biological activities .
Synthesis Analysis
The synthesis of related diaryl urea compounds typically involves the reaction of an aryl isocyanate with an aniline derivative. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline . This method produced a high yield of the final product, indicating that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The urea moiety is a functional group consisting of a carbonyl group flanked by two amine groups. The molecular structure is confirmed using various spectroscopic techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. For example, the presence of a pyrrolidinyl group, as seen in the compound of interest, suggests that it could participate in reactions similar to those of N-substituted pyrrolidinones, which can be rearranged to form 5-methoxylated 3-pyrrolin-2-ones when reacted with alkaline methoxide . This type of reactivity could be useful in further functionalizing the compound or in the synthesis of related medicinal compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related diaryl urea derivatives generally exhibit significant antiproliferative effects on cancer cell lines, as demonstrated by their IC50 values . These properties are crucial for their potential use as anticancer agents, and the substituents on the diaryl urea core can greatly influence these biological activities. For example, the presence of a pyrimidinylthio group in a similar compound has been shown to confer potent activity against chronic myeloid leukemia (CML) cell lines .
Aplicaciones Científicas De Investigación
Antiviral Properties
- Compounds similar to the one , specifically C-5 substituted derivatives of tubercidin, have been evaluated for antiviral properties against a range of RNA and DNA viruses. These studies demonstrate the potential of structural modification at C-5 for enhancing biological activity, suggesting avenues for the design of antiviral agents (Bergstrom et al., 1984).
Conformational and Tautomeric Studies
- Research on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, including those with methoxy groups, explored their conformational equilibrium and tautomerism. These studies highlight the importance of structural conformations in molecular sensing and offer insights into designing molecules with specific tautomeric behaviors (Kwiatkowski et al., 2019).
Catalysis and Chemical Synthesis
- Investigations into the synthesis of pyrimidinone derivatives using catalysis by strong acidic ion-exchange membranes showcase the utility of specific chemical frameworks in facilitating efficient chemical reactions, which could have implications for the synthesis of compounds similar to the one (Shu-jing, 2004).
Biological Evaluation for Anticancer Activities
- Several studies have synthesized and evaluated the biological activity of urea derivatives, particularly focusing on their anticancer properties. These studies provide a foundation for understanding how modifications in the urea component of molecules can influence their biological activities and potentially guide the development of anticancer agents (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(17)8-13(14)21-16(23)20-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOGNQOTYSZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)
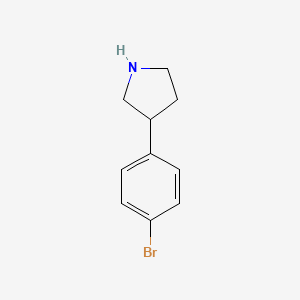
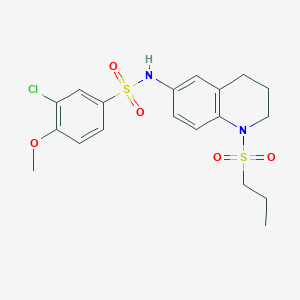

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)

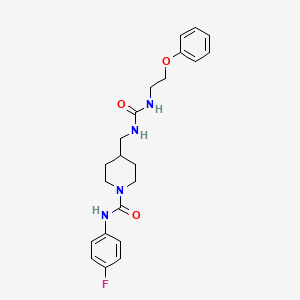
![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
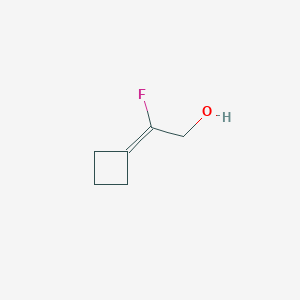
![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
